molecular formula C4H7FN2O3 B13832943 (2R)-2-(carbamoylamino)-2-fluoropropanoic acid

(2R)-2-(carbamoylamino)-2-fluoropropanoic acid

Cat. No.: B13832943
M. Wt: 150.11 g/mol
InChI Key: WFYDUNIAOSDPNJ-BYPYZUCNSA-N
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Description

(2R)-2-(carbamoylamino)-2-fluoropropanoic acid is an organic compound with a unique structure that includes a fluorine atom and a carbamoylamino group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(carbamoylamino)-2-fluoropropanoic acid typically involves the introduction of a fluorine atom and a carbamoylamino group to a propanoic acid derivative. One common method includes the reaction of a suitable precursor with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(carbamoylamino)-2-fluoropropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and carbamoylamino group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2R)-2-(carbamoylamino)-2-fluoropropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-(carbamoylamino)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carbamoylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing the chlorine group.

    2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with a tertiary amine, ether, and hydroxyl functionality.

Uniqueness

(2R)-2-(carbamoylamino)-2-fluoropropanoic acid is unique due to its specific combination of a fluorine atom and a carbamoylamino group attached to a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C4H7FN2O3

Molecular Weight

150.11 g/mol

IUPAC Name

(2R)-2-(carbamoylamino)-2-fluoropropanoic acid

InChI

InChI=1S/C4H7FN2O3/c1-4(5,2(8)9)7-3(6)10/h1H3,(H,8,9)(H3,6,7,10)/t4-/m0/s1

InChI Key

WFYDUNIAOSDPNJ-BYPYZUCNSA-N

Isomeric SMILES

C[C@@](C(=O)O)(NC(=O)N)F

Canonical SMILES

CC(C(=O)O)(NC(=O)N)F

Origin of Product

United States

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